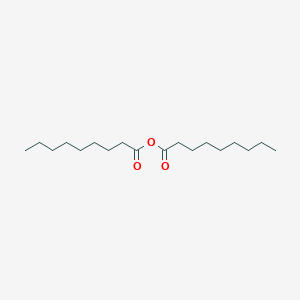

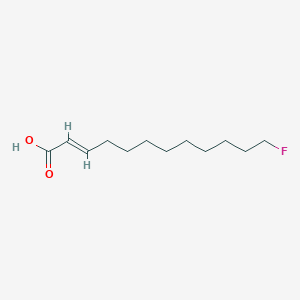

![molecular formula C16H15Br B155445 4-溴[2.2]并环芳烃 CAS No. 1908-61-8](/img/structure/B155445.png)

4-溴[2.2]并环芳烃

描述

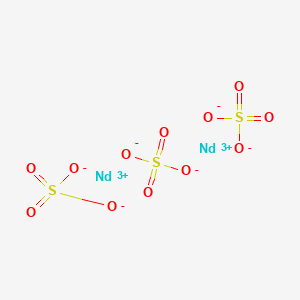

4-Bromo[2.2]paracyclophane is a planar chiral compound that has been the subject of various studies due to its unique structural and electronic properties. It is a derivative of [2.2]paracyclophane, which is characterized by two benzene rings connected by a pair of ethylene bridges, giving it a strained, non-planar geometry .

Synthesis Analysis

The synthesis of 4-bromo[2.2]paracyclophane and its derivatives has been improved over time. An efficient synthesis of 4-hydroxy[2.2]paracyclophane, which can be converted to 4-bromo[2.2]paracyclophane, involves a Dakin oxidation as a key step . Additionally, the synthesis of enantiopure forms of the compound has been achieved, which is significant for studies involving chirality . The synthesis of bromo-substituted derivatives has also been explored, providing a pathway to a wide range of [2.2]paracyclophane derivatives .

Molecular Structure Analysis

The molecular structure of bromo-substituted [2.2]paracyclophanes has been determined using X-ray diffraction. For instance, 12-bromo[2.2][2.2]paracyclophane has an orthorhombic crystal structure with the outer benzene rings adopting a boat form, indicating the presence of strain within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo[2.2]paracyclophane has been studied, revealing that the compound can undergo various transformations. For example, it can be used to synthesize chiral ligands and undergoes reactions with n-butyllithium followed by CO2 to produce [2.2]paracyclophane-4-carboxylic acid . The bromoacetyl derivative has been used to synthesize quaternary salts with potential fungicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo[2.2]paracyclophane derivatives have been characterized through various techniques. Circular dichroism studies have shown strong Cotton effects, which are sensitive to the number and pattern of bromine substitution . The compound's electronic properties have been investigated, revealing semiconductor behavior in certain complexes . Additionally, the relationship between optical rotation and group polarizability has been studied, providing insights into the effects of substituents on the specific rotation of the compound .

科学研究应用

平面手性杂环卡宾前体

- 4-氨基-13-溴[2.2]并环芳烃已被用于制备平面手性对称的 N-杂环卡宾前体。这些源自[2.2]并环芳烃的前体表现出受限的柔性,并已使用新路线合成 (段、马、夏、刘、马和孙,2008)。

聚集诱导发射

- 4-溴取代的[2.2]并环芳烃-1,9-二烯显示出聚集诱导发射,在某些溶剂混合物中显着增强。这种性质归因于键合共轭和空间共轭 (余和赖,2018)。

手性构筑基块的合成

- 探索了 4-羟基[2.2]并环芳烃的溴代取代衍生物,以创建多功能手性构筑基块。这些化合物可用于合成各种[2.2]并环芳烃衍生物 (Atman 等,2015)。

手性伪邻位取代配体的合成

- 已使用拆分的 4-溴-12-羟基[2.2]并环芳烃来开发对映体纯的 4,12-二羟基-和 4-羟基[2.2]并环芳烃的合成路线,可作为手性配体 (Zhuravsky、Starikova、Vorontsov 和 Rozenberg,2008)。

平面手性硫脲衍生物的合成

- 对映体纯的平面手性硫脲衍生物已从 4-氨基-13-溴[2.2]并环芳烃合成。这些化合物具有作为对映选择性有机催化的氢键供体的潜力 (Schneider、Fröhlich 和 Paradies,2010)。

圆二色性研究

- 已经对平面手性 4-溴[2.2]并环芳烃及其异构体进行了圆二色性 (CD) 研究。这些研究有助于了解这些化合物的电子跃迁和构型 (Toda、Inoue 和 Mori,2018)。

新型基于罗丹明的化学传感器

- 4-溴[2.2]并环芳烃已被用于设计基于罗丹明的化学传感器,用于检测水溶液和生物细胞中的 Hg2+ 离子 (段、韩、刘、崔、巩、马、张和孙,2017)。

在高分子化学和材料科学中的应用

- [2.2]并环芳烃,包括 4-溴[2.2]并环芳烃的衍生物,因其独特的性质在高分子化学和材料科学中变得具有实际重要性 (Hopf,2008)。

安全和危害

未来方向

The future directions for 4-Bromo[2.2]paracyclophane research involve the function-inspired design of [2.2]paracyclophane-based π-stacked conjugated materials by transition-metal-catalyzed cross-coupling reactions . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

属性

IUPAC Name |

5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOYWTPJYZNRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453170 | |

| Record name | 4-Bromo[2.2]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo[2.2]paracyclophane | |

CAS RN |

1908-61-8 | |

| Record name | 4-Bromo[2.2]paracyclophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

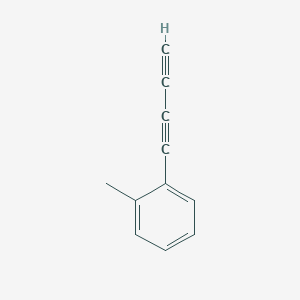

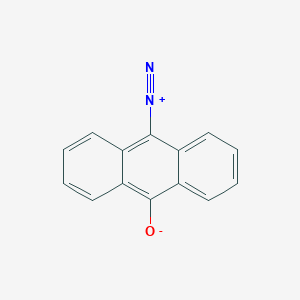

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)